molecular formula C12H19N5 B7590032 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine

3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine

Cat. No. B7590032
M. Wt: 233.31 g/mol
InChI Key: WUXABMKXWPXCQT-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been studied for its potential therapeutic applications in various fields of research. In cancer research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has also been studied for its potential anti-inflammatory and analgesic effects in the field of pharmacology.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to have several biochemical and physiological effects in various studies. In cancer research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In neuroscience research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has also been shown to have anti-inflammatory and analgesic effects in pharmacological studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine in lab experiments is its potential therapeutic applications in various fields of research. 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been shown to have significant effects in cancer research, neuroscience research, and pharmacology. However, one of the limitations of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine research. In cancer research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine could be further studied for its potential as a chemotherapeutic agent. In neuroscience research, 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine could be studied for its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to investigate the potential of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine in other fields of research, such as cardiovascular disease and diabetes. Finally, further studies could be conducted to improve the solubility and bioavailability of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine to enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been reported in several studies using different methods. One of the most common methods is the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(chloromethyl)pyrazole in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with propylamine to obtain 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine. Other methods include the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(bromomethyl)pyrazole in the presence of potassium carbonate and copper powder, and the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(chloromethyl)pyrazole in the presence of sodium hydride and tetrabutylammonium iodide.

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-10-12(8-14-16-10)4-3-5-13-6-11-7-15-17(2)9-11/h7-9,13H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXABMKXWPXCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNCC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine

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